5-(Aminomethyl)-2-methylisoindolin-1-one
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Overview
Description
5-(Aminomethyl)-2-methylisoindolin-1-one is a chemical compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-methylisoindolin-1-one typically involves the reaction of 2-methylisoindolin-1-one with formaldehyde and ammonia. The reaction is carried out under acidic conditions to facilitate the formation of the aminomethyl group. The general reaction scheme is as follows:
Starting Material: 2-methylisoindolin-1-one
Reagents: Formaldehyde, Ammonia
Conditions: Acidic medium (e.g., sulfuric acid)
The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-methylisoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted isoindolinones.
Scientific Research Applications
5-(Aminomethyl)-2-methylisoindolin-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-methylisoindolin-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also inhibit or activate specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group, known for its use in biopolymer synthesis.
2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid: Known for its antiviral properties.
Uniqueness
5-(Aminomethyl)-2-methylisoindolin-1-one is unique due to its isoindolinone core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-(aminomethyl)-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C10H12N2O/c1-12-6-8-4-7(5-11)2-3-9(8)10(12)13/h2-4H,5-6,11H2,1H3 |
InChI Key |
WQSSLICETDQKIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC(=C2)CN |
Origin of Product |
United States |
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